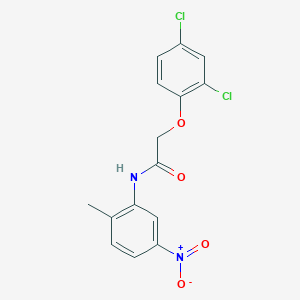![molecular formula C17H21N3O2 B3868648 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3868648.png)
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline
Descripción general
Descripción
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline, also known as EM1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. This molecule belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, and to decrease the expression of anti-apoptotic proteins, such as Bcl-2 and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has several advantages for laboratory experiments, including its synthetic accessibility, high purity, and well-characterized chemical structure. This compound can be easily modified to generate analogs with improved pharmacological properties. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and toxicity in vivo, and the exploration of its potential applications in other disease areas, such as metabolic disorders and autoimmune diseases. Moreover, the elucidation of the molecular targets and signaling pathways involved in the effects of this compound could provide valuable insights into the underlying mechanisms of its therapeutic actions.
Aplicaciones Científicas De Investigación
6-(4-ethyl-1-piperazinyl)-8-methyl[1,3]dioxolo[4,5-g]quinoline has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to possess neuroprotective properties, as it can prevent neuronal cell death induced by oxidative stress and glutamate excitotoxicity. This compound has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
In cancer research, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, thereby increasing their efficacy.
In infectious diseases, this compound has been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound has been found to inhibit the replication of these viruses by targeting specific viral proteins and blocking their functions.
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-19-4-6-20(7-5-19)17-8-12(2)13-9-15-16(22-11-21-15)10-14(13)18-17/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVAVXFRHXFOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC4=C(C=C3C(=C2)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3868567.png)
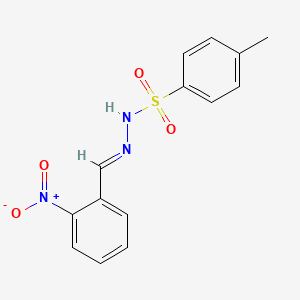
![2-(4-chlorophenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]acetohydrazide](/img/structure/B3868576.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3868584.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B3868597.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3868601.png)
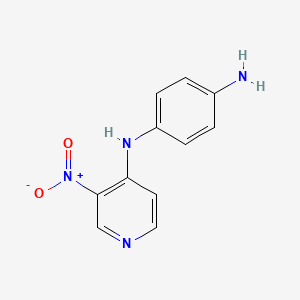
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3868618.png)
![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)
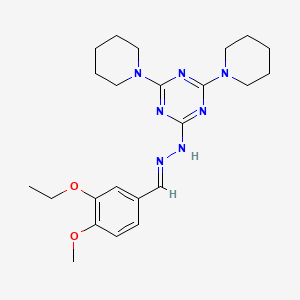
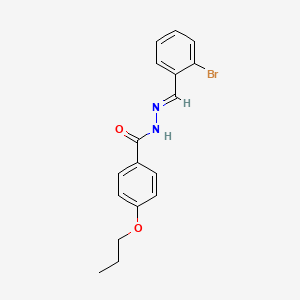
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
